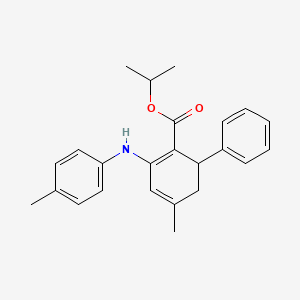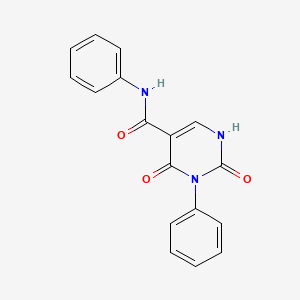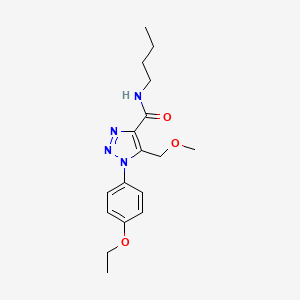![molecular formula C25H28N2O9 B11043432 Ethyl 5-{3-[(furan-2-ylmethyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11043432.png)
Ethyl 5-{3-[(furan-2-ylmethyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{3-[(furan-2-ylmethyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound that features a combination of furan, pyridine, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{3-[(furan-2-ylmethyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of furan-2-ylmethylamine with a suitable aldehyde or ketone to form an intermediate, which is then subjected to further reactions to introduce the pyridine and trimethoxyphenyl groups. The final step often involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{3-[(furan-2-ylmethyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
Major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, and substituted amines, depending on the specific reaction conditions employed.
Scientific Research Applications
Ethyl 5-{3-[(furan-2-ylmethyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 5-{3-[(furan-2-ylmethyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine derivatives: Share the furan ring and amino group.
Trimethoxyphenyl derivatives: Contain the trimethoxyphenyl group.
Pyridine carboxylates: Feature the pyridine ring and carboxylate group.
Properties
Molecular Formula |
C25H28N2O9 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
ethyl 5-[3-(furan-2-ylmethylamino)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H28N2O9/c1-5-35-25(31)17-13-27-24(30)21(22(17)29)16(11-20(28)26-12-15-7-6-8-36-15)14-9-18(32-2)23(34-4)19(10-14)33-3/h6-10,13,16H,5,11-12H2,1-4H3,(H,26,28)(H2,27,29,30) |
InChI Key |
HBOOKVKAHNIOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=CO2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(biphenyl-4-yl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11043349.png)

![1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one](/img/structure/B11043354.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine](/img/structure/B11043361.png)
![5-Methyl-3-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole](/img/structure/B11043362.png)
![Methyl 3-({[7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B11043367.png)
![N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}-2-butynamide](/img/structure/B11043369.png)
![5-amino-N-benzyl-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11043372.png)


![7-[(Thiophen-2-yl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11043396.png)
![3-Amino-8-hydroxy-8-methyl-1,6-dioxo-9-propyl-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B11043402.png)
![tetramethyl 5',5',8'-trimethyl-6'-[(2E)-3-phenylprop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11043408.png)
![10-morpholin-4-yl-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11043414.png)
